molecular formula C8H12N2O2S B151142 N-[4-(aminomethyl)phenyl]methanesulfonamide CAS No. 129872-50-0

N-[4-(aminomethyl)phenyl]methanesulfonamide

Cat. No. B151142
M. Wt: 200.26 g/mol
InChI Key: IZJVPNBRAKIMBK-UHFFFAOYSA-N
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Description

“N-[4-(aminomethyl)phenyl]methanesulfonamide” is a chemical compound with the molecular formula C8H12N2O2S . It is also known by its CAS Number: 191868-55-0 .


Molecular Structure Analysis

The InChI code for “N-[4-(aminomethyl)phenyl]methanesulfonamide” is 1S/C8H12N2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-[4-(aminomethyl)phenyl]methanesulfonamide” has a molecular weight of 200.26 . The compound is available in powder form . The melting point is reported to be between 160-162 degrees Celsius .

Scientific Research Applications

Structural and Molecular Studies

  • Nimesulide Derivatives and Crystal Structures : A study by Dey et al. (2015) explored the synthesis of nimesulide derivatives containing N-[4-(aminomethyl)phenyl]methanesulfonamide and their crystal structures. These compounds, with complex molecular geometries, were analyzed using X-ray powder diffraction, highlighting their intermolecular interactions and supramolecular assembly (Dey et al., 2015).

  • Molecular Characterization and Synthesis : The synthesis and characterization of N-[4-(aminomethyl)phenyl]methanesulfonamide derivatives have been reported in multiple studies. For instance, Durgadas et al. (2012) and Karabacak et al. (2010) conducted studies involving the synthesis and detailed molecular characterization of specific derivatives, emphasizing the importance of their molecular conformation and properties (Durgadas et al., 2012), (Karabacak et al., 2010).

Chemical Reactivity and Synthesis

  • Role in Synthesis of Cyclooxygenase-2 Inhibitors : Singh et al. (2004) highlighted the role of the methanesulfonamide group, such as in N-[4-(aminomethyl)phenyl]methanesulfonamide, in the synthesis of cyclooxygenase-2 inhibitors. Their study demonstrated the potency of certain derivatives in inhibiting COX-2, with significant selectivity and efficiency (Singh et al., 2004).

  • Development of Chemoselective N-Acylation Reagents : Kondo et al. (2000) researched the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derivatives of N-[4-(aminomethyl)phenyl]methanesulfonamide. Their work contributed to the field of chemoselective N-acylation, showcasing the utility of these compounds in selective chemical reactions (Kondo et al., 2000).

Biological and Medicinal Applications

  • Antiviral and Anticancer Properties : Karakuş et al. (2009) investigated novel thioureas derived from N-[4-(aminomethyl)phenyl]methanesulfonamide for their antiviral and anticancer activities. Although not all compounds showed significant anticancer properties, some demonstrated notable efficacy against HIV and other viruses (Karakuş et al., 2009).

  • Inhibition of Methionine Aminopeptidase : Huang et al. (2006) explored quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide, as potent methionine aminopeptidase inhibitors. Their research highlighted different inhibitory potencies against various forms of the enzyme, contributing to our understanding of MetAP inhibitors (Huang et al., 2006).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Properties : Olasunkanmi et al. (2016) examined the properties of certain methanesulfonamides, including derivatives of N-[4-(aminomethyl)phenyl]methanesulfonamide, as corrosion inhibitors. Their study provided insights into how these compounds protect steel surfaces from corrosion, emphasizing their utility in material science (Olasunkanmi et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding the formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJVPNBRAKIMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375468
Record name N-[4-(Aminomethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(aminomethyl)phenyl]methanesulfonamide

CAS RN

129872-50-0
Record name N-[4-(Aminomethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Lee, J Lee, M Kang, M Shin, JM Kim… - Journal of medicinal …, 2003 - ACS Publications
Isosteric replacement of the phenolic hydroxyl group in potent vanilloid receptor (VR1) agonists with the alkylsulfonamido group provides a series of compounds which are effective …
Number of citations: 159 pubs.acs.org
FN Li, NJ Kim, YH Nam, SH Kim, SY Seo… - Archives of pharmacal …, 2009 - Springer
Synthesis and structure-activity relationship of N-benzyl-3-phenylpropanamides as transient receptor potential vanilloid 1 (TRPV1) antagonists are described. A variety of substituents …
Number of citations: 2 link.springer.com
L Putha - 2021 - ourarchive.otago.ac.nz
Isothiocyanates (ITCs) are a class of compounds found in edible cruciferous vegetables. They have been extensively studied both in vitro and in vivo for their preventive and therapeutic …
Number of citations: 0 ourarchive.otago.ac.nz

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